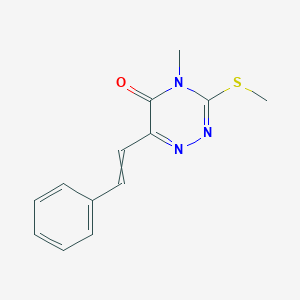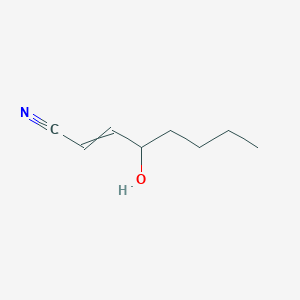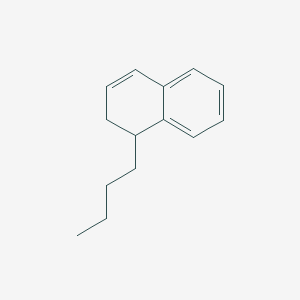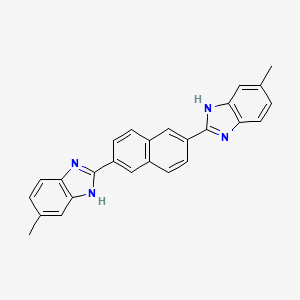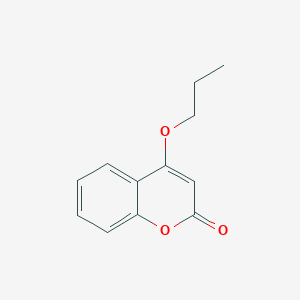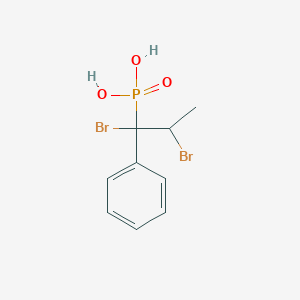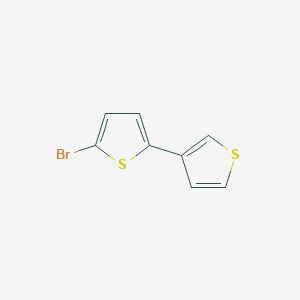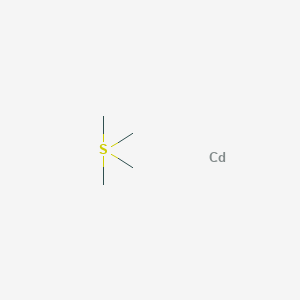
Cadmium;tetramethyl-lambda4-sulfane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cadmium;tetramethyl-lambda4-sulfane is a chemical compound that features cadmium as its central element. Cadmium is a transition metal known for its toxicity and various industrial applications. The compound is characterized by the presence of tetramethyl-lambda4-sulfane, which contributes to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of cadmium;tetramethyl-lambda4-sulfane typically involves the reaction of cadmium salts with tetramethyl-lambda4-sulfane under controlled conditions. One common method includes the use of cadmium chloride and tetramethyl-lambda4-sulfane in an organic solvent, followed by purification through crystallization or distillation.
Industrial Production Methods: Industrial production of this compound often employs large-scale reactors where cadmium salts are reacted with tetramethyl-lambda4-sulfane. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity. Post-reaction, the compound is purified using techniques like column chromatography or recrystallization.
Análisis De Reacciones Químicas
Types of Reactions: Cadmium;tetramethyl-lambda4-sulfane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form cadmium oxide and other sulfur-containing byproducts.
Reduction: Reduction reactions can convert this compound to its elemental forms or other cadmium compounds.
Substitution: The tetramethyl-lambda4-sulfane group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products: The major products formed from these reactions include cadmium oxide, cadmium sulfide, and various substituted cadmium compounds.
Aplicaciones Científicas De Investigación
Cadmium;tetramethyl-lambda4-sulfane has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of cadmium-based catalysts and materials.
Biology: Studied for its interactions with biological molecules and potential toxicological effects.
Medicine: Investigated for its potential use in targeted drug delivery systems and imaging agents.
Industry: Utilized in the production of semiconductors, photovoltaic cells, and other electronic components.
Mecanismo De Acción
The mechanism of action of cadmium;tetramethyl-lambda4-sulfane involves its interaction with cellular components. Cadmium ions can bind to proteins and enzymes, disrupting their normal function. The tetramethyl-lambda4-sulfane group can interact with cellular membranes, affecting their integrity and function. The compound’s effects are mediated through pathways involving oxidative stress, disruption of calcium signaling, and interference with cellular signaling pathways .
Comparación Con Compuestos Similares
Cadmium sulfide: Used in similar applications but lacks the tetramethyl-lambda4-sulfane group.
Cadmium oxide: Another cadmium compound with different chemical properties and applications.
Zinc sulfide: Similar in structure but contains zinc instead of cadmium.
Uniqueness: Cadmium;tetramethyl-lambda4-sulfane is unique due to the presence of the tetramethyl-lambda4-sulfane group, which imparts distinct chemical and physical properties. This makes it particularly useful in specialized applications such as advanced materials and targeted drug delivery systems.
Propiedades
Número CAS |
91071-62-4 |
|---|---|
Fórmula molecular |
C4H12CdS |
Peso molecular |
204.62 g/mol |
Nombre IUPAC |
cadmium;tetramethyl-λ4-sulfane |
InChI |
InChI=1S/C4H12S.Cd/c1-5(2,3)4;/h1-4H3; |
Clave InChI |
QDGVALTYPASJAI-UHFFFAOYSA-N |
SMILES canónico |
CS(C)(C)C.[Cd] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


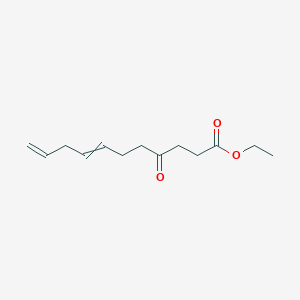
![(1-Azabicyclo[2.2.2]octan-2-yl)(morpholin-4-yl)methanone](/img/structure/B14353640.png)
![1-[4-(Benzyloxy)cyclohexyl]-2-diazonioethen-1-olate](/img/structure/B14353650.png)
